molecular formula C15H17F3N4O3 B2465544 N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396751-29-3

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2465544
CAS No.: 1396751-29-3
M. Wt: 358.321
InChI Key: ZBNFNGJEBSTWES-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17F3N4O3 and its molecular weight is 358.321. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. The structure incorporates a furan moiety, a piperidine derivative, and an oxadiazole functional group, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N3O3C_{16}H_{18}F_3N_3O_3, with a molecular weight of approximately 413.518 g/mol. Its structural complexity arises from the combination of functional groups that may enhance its biological efficacy. The trifluoromethyl group and the furan ring are particularly notable for their contributions to the compound's pharmacological profile.

Property Value
Molecular FormulaC16H18F3N3O3C_{16}H_{18}F_3N_3O_3
Molecular Weight413.518 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The mechanism involves targeting specific enzymes associated with cancer progression such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for DNA synthesis and cell cycle regulation .
  • Case Studies :
    • In vitro studies demonstrated that similar oxadiazole compounds increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
    • Another study highlighted that specific oxadiazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines including HeLa and CaCo-2 .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

  • Activity Against Bacteria : Similar compounds have shown effectiveness against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for related oxadiazole derivatives ranged from 0.25 μg/mL to 2 μg/mL .
  • Mechanism : The antimicrobial action is hypothesized to involve inhibition of key biosynthetic pathways in bacterial cells, disrupting their ability to form biofilms and proliferate effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Trifluoromethyl GroupEnhances lipophilicity and binding affinity
Furan RingIncreases interaction with biological targets
Piperidine MoietyContributes to overall stability and solubility

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3/c16-15(17,18)14-21-20-13(25-14)10-3-5-22(6-4-10)9-12(23)19-8-11-2-1-7-24-11/h1-2,7,10H,3-6,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNFNGJEBSTWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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